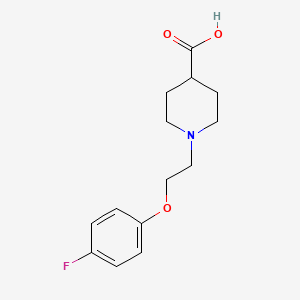

1-(2-(4-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(4-fluorophenoxy)ethyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c15-12-1-3-13(4-2-12)19-10-9-16-7-5-11(6-8-16)14(17)18/h1-4,11H,5-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCOBBPYKGQUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluorophenoxyethyl group and a carboxylic acid moiety, which may influence its interaction with biological targets. The presence of the fluorine atom is expected to enhance lipophilicity and metabolic stability.

This compound interacts with various molecular targets, including enzymes and receptors. The fluorophenoxy group enhances binding affinity, while the piperidine structure contributes to the compound's rigidity, potentially modulating signaling pathways involved in cellular processes .

In Vitro Studies

Research has shown that this compound exhibits significant effects on cell signaling pathways and gene expression. It has been implicated in influencing apoptotic processes, potentially through the modulation of anti-apoptotic protein levels .

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates activity of specific enzymes | |

| Receptor Interaction | Binds to various receptors |

Cancer Research

In studies involving cancer cell lines, this compound demonstrated cytotoxic effects. For instance, it was shown to induce apoptosis in MCF-7 breast cancer cells, with mechanisms involving the upregulation of p53 and caspase-3 activation .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction via p53 pathway |

| A549 | 15.2 | Caspase activation |

| HT-29 | 12.8 | Modulation of anti-apoptotic proteins |

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects, particularly in models related to anxiety and depression. Preliminary results suggest that it may exhibit anxiolytic properties by acting on neurotransmitter systems .

Research Applications

This compound is being explored for various applications in drug design:

- Medicinal Chemistry : As a potential lead compound for developing new therapeutics targeting specific diseases.

- Biological Studies : To elucidate mechanisms underlying its biological effects and interactions with macromolecules.

- Material Science : Due to its unique structural features, it may be utilized in developing advanced materials with specific properties .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular weight of approximately 414.5 g/mol and features multiple functional groups that enhance its pharmacological properties, including a piperidine ring and a fluorophenoxyethyl moiety. These structural characteristics contribute to its interactions with biological targets, particularly in the central nervous system.

Neurological Disorders

Research indicates that derivatives of 1-(2-(4-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid may act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), specifically mGluR5. These receptors are implicated in various neurological disorders, including schizophrenia and anxiety disorders. Studies have demonstrated that compounds with similar structures can reverse symptoms associated with amphetamine-induced hyperlocomotion in animal models, suggesting potential antipsychotic effects .

Inflammatory Conditions

The compound has also been investigated for its anti-inflammatory properties. Patents indicate that phenoxyethyl piperidine compounds can be effective in treating conditions such as osteoarthritis and rheumatoid arthritis by modulating tumor necrosis factor (TNF) production . This application highlights the compound's versatility beyond neurological uses.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. Studies have shown that modifications to the compound can enhance its metabolic stability, which is essential for maintaining therapeutic levels in vivo .

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include the formation of the piperidine ring and the introduction of the fluorophenoxyethyl group through nucleophilic substitution reactions.

Derivatives and Structure-Activity Relationships (SAR)

Research has focused on creating various derivatives to optimize activity against specific targets. For instance, modifications to the carboxylic acid or fluorophenyl groups have been explored to improve receptor affinity and selectivity . The structure-activity relationship studies indicate that subtle changes can significantly impact pharmacological profiles.

| Compound | Activity | Notes |

|---|---|---|

| Compound A | mGluR5 PAM | High potency (EC50 = 33 nM) |

| Compound B | Anti-inflammatory | Effective in reducing TNF levels |

| Compound C | Antipsychotic | Reversed hyperlocomotion in rats |

Case Study 1: Antipsychotic Activity

In a study evaluating the antipsychotic potential of related compounds, researchers found that certain derivatives exhibited significant reductions in amphetamine-induced behaviors without causing motor impairments. This suggests a favorable side effect profile compared to traditional antipsychotics, which often lead to extrapyramidal symptoms .

Case Study 2: Anti-inflammatory Efficacy

Another investigation focused on the anti-inflammatory properties of phenoxyethyl piperidines revealed that these compounds could effectively inhibit TNF production in vitro. This finding supports their potential use in treating inflammatory diseases like rheumatoid arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.